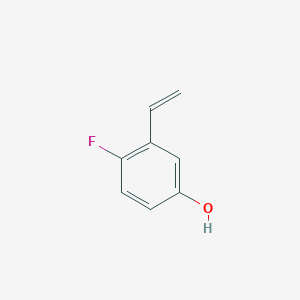

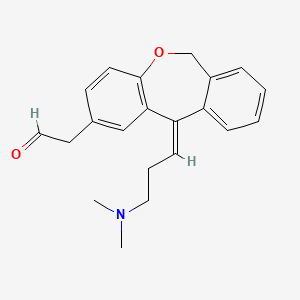

![molecular formula C8H16ClNO B3100854 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride CAS No. 1378798-55-0](/img/structure/B3100854.png)

9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride

Descripción general

Descripción

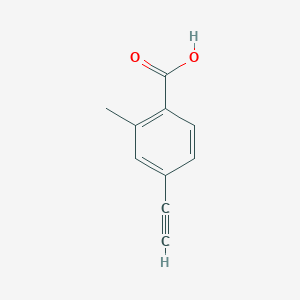

9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is a chemical compound with the linear formula C8H16CLNO . It is a white solid with a molecular weight of 177.67 .

Synthesis Analysis

The synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol derivatives has been reported in several studies. One method involves the reaction of a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a catalyst composed of a ruthenium complex . Another method involves the reductive amination of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones in the presence of sodium triacetoxyhydridoborate .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it can efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds . It can also promote a highly efficient and selective aerobic oxidative lactonization of diols under mild reaction conditions using ambient air as the oxidant .Physical and Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 177.67 and should be stored at 0-8°C .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Synthesis and Conformational Analysis

The compound has been a subject of synthesis and structural studies. Lorente, Iriepa, and Gálvez (1990) investigated the synthesis and conformation of acyl derivatives of 9-Azabicyclo[3.3.1]nonan-3-ol. Their work involved NMR spectroscopy to study the conformational behavior of these derivatives in various solvents, revealing important insights about their structural characteristics (Lorente, Iriepa & Gálvez, 1990).

Molecular Mechanics and NMR Studies

Arias-Pérez, Alejo, and Maroto (1997) conducted a comprehensive study using molecular mechanics calculations and NMR spectroscopy to understand the structural aspects of 3-azabicyclo[3.3.1]nonan-9-ones and their derivatives. Their research focused on the conformational behavior, influenced mainly by steric factors (Arias-Pérez, Alejo & Maroto, 1997).

Chemical Reactions and Derivatives

Reactions with Nitrogen-Containing Nucleophiles

Moskalenko and Boev (2009) explored the reactions of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with nitrogen-containing nucleophiles. Their study highlighted the formation of various oximes, hydrazones, and azines, contributing to the understanding of the compound's reactivity (Moskalenko & Boev, 2009).

Synthesis of Esters and Pharmacological Aspects

Iriepa et al. (1995) synthesized and studied esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol. Their work included NMR spectroscopy and pharmacological assays, providing valuable information on the structural and potential medicinal aspects of these derivatives (Iriepa et al., 1995).

Spectroscopic Studies

- Spectroscopic Analysis: Research by Iriepa, Gil-Alberdi, and Gálvez (1992) involved the synthesis and spectroscopic study of 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-α(β)-ols. Their investigation provided detailed insights into the compound's spectroscopic characteristics, aiding in the understanding of its structural features (Iriepa, Gil-Alberdi & Gálvez, 1992).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is the oxidation of alcohols . This compound is known to be a useful intermediate for the production of agrochemical agents or medicines .

Biochemical Pathways

The biochemical pathway affected by this compound involves the oxidation of alcohols to their corresponding aldehydes and ketones . This process is facilitated by the compound’s ability to act as a catalyst in the presence of ambient air as the oxidant .

Result of Action

The result of the action of this compound is the efficient conversion of alcohols into their corresponding carbonyl compounds . This transformation is crucial in various biochemical processes and has applications in the production of agrochemical agents or medicines .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of oxygen. For instance, it can catalyze the oxidation of alcohols under aerobic conditions

Propiedades

IUPAC Name |

9-azabicyclo[3.3.1]nonan-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-10H,1-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCPGMAVRSKIFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC(C1)N2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azabicyclo[3.2.0]heptan-6-ol](/img/structure/B3100776.png)

![3-[(Furan-2-ylmethyl)-amino]-propan-1-ol](/img/structure/B3100819.png)

![Methyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B3100860.png)

![6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B3100868.png)